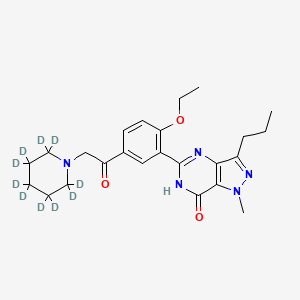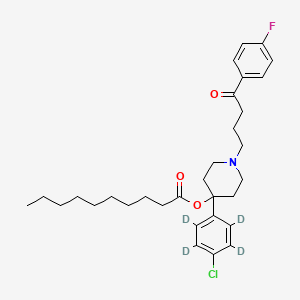
Haloperidol-d4 Decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloperidol-d4 Decanoate is a deuterated form of Haloperidol Decanoate, a long-acting antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is administered via intramuscular injection and is known for its extended duration of action, making it suitable for patients requiring long-term antipsychotic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 Decanoate involves the esterification of Haloperidol-d4 with decanoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Haloperidol-d4 Decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are frequently employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Haloperidol-d4 Decanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Haloperidol derivatives.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Haloperidol in biological systems.
Medicine: Investigated for its potential to provide long-term therapeutic effects in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications .
Mechanism of Action
Haloperidol-d4 Decanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain. This antagonistic action reduces the overactivity of dopamine pathways, which is associated with the symptoms of schizophrenia. The compound also exhibits some affinity for serotonin receptors, contributing to its overall antipsychotic effects. The deuterium substitution in this compound may enhance its metabolic stability and prolong its duration of action .
Comparison with Similar Compounds
Haloperidol: The non-deuterated form of Haloperidol-d4 Decanoate, widely used as an antipsychotic medication.
Fluphenazine Decanoate: Another long-acting antipsychotic with a similar mechanism of action.
Zuclopenthixol Decanoate: A long-acting injectable antipsychotic used in the treatment of schizophrenia .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic profile. This modification may result in a longer duration of action and potentially fewer side effects compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C31H41ClFNO3 |
|---|---|
Molecular Weight |
534.1 g/mol |
IUPAC Name |
[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D |
InChI Key |
GUTXTARXLVFHDK-GIVHGBEGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)CCCCCCCCC)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


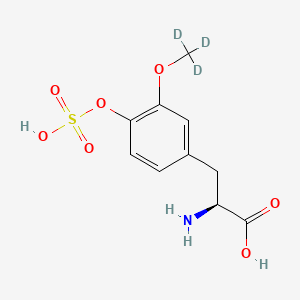
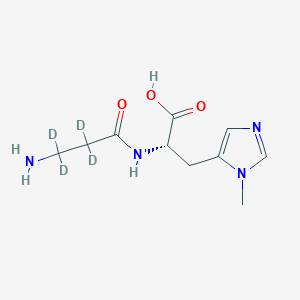
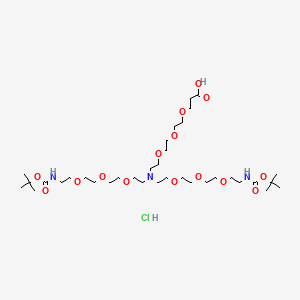
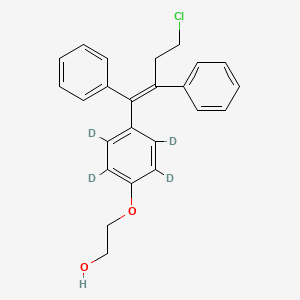
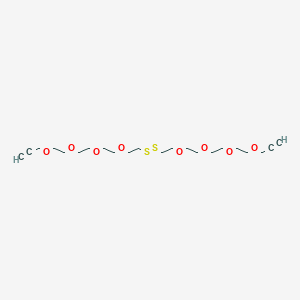
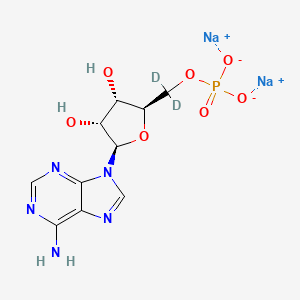

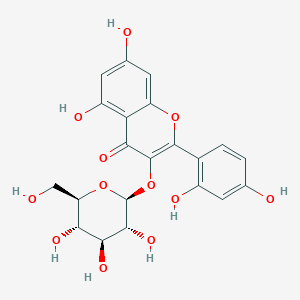
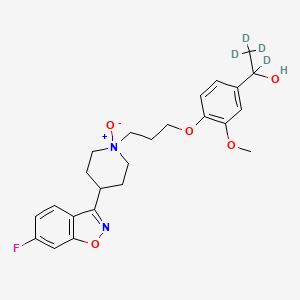
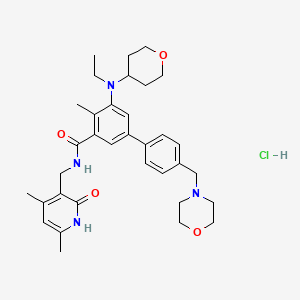
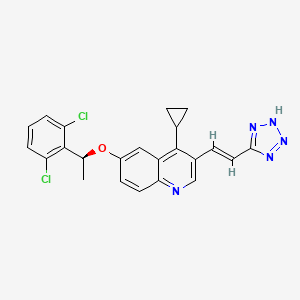
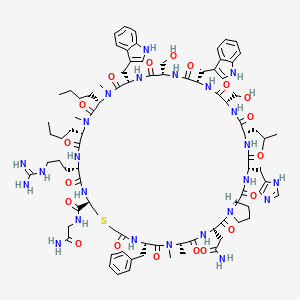
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
